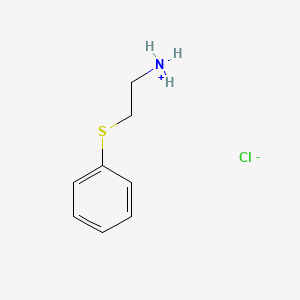

2-(Phenylthio)ethanamine hydrochloride

Beschreibung

2-(Phenylthio)ethanamine hydrochloride is an organic compound characterized by a primary amine group (-NH₂) attached to a two-carbon chain (ethanamine), which is substituted with a phenylthio (-S-C₆H₅) group at the second carbon. The hydrochloride salt enhances its stability and solubility in aqueous media. The phenylthio group may influence electronic properties and intermolecular interactions, such as hydrogen bonding or hydrophobic effects, which are critical for biological activity .

Eigenschaften

IUPAC Name |

2-phenylsulfanylethylazanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS.ClH/c9-6-7-10-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXISMXDCUJVCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34946-13-9 | |

| Record name | Ethanamine, 2-(phenylthio)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034946139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Vergleich Mit ähnlichen Verbindungen

2-(Decylthio)ethanamine Hydrochloride

- Molecular Formula : C₁₂H₂₆ClNS

- Key Features : The decylthio (-S-C₁₀H₂₁) group introduces strong hydrophobic interactions, enhancing its role as a multifunctional biocide with corrosion inhibition properties. Laboratory studies show broad-spectrum activity against bacteria, fungi, and algae, outperforming shorter-chain thioethers in biofilm disruption .

- Applications : Used in cooling water systems due to its dual biocidal and anti-corrosive effects.

2-[4-(Methylsulfanyl)phenoxy]ethanamine Hydrochloride

- Molecular Formula: C₉H₁₄ClNO₂S

- Key Features: Combines a methylthio (-S-CH₃) group with a phenoxy (-O-C₆H₄) moiety. The electron-withdrawing sulfur atom modulates reactivity, while the phenoxy group enables π-π stacking interactions. This compound’s solubility in polar solvents is attributed to its ionic hydrochloride form .

Indole and Benzene Ring-Substituted Derivatives

Tryptamine Hydrochloride (2-(1H-Indol-3-yl)ethanamine Hydrochloride)

- Molecular Formula : C₁₀H₁₃ClN₂

- Key Features : The indole ring facilitates hydrogen bonding with biological targets like HSP90 (e.g., interactions with GLU527 and TYR604 residues). Exhibits anti-plasmodial activity , but alkylated analogs (e.g., 5-ethyl or 5-propyl substitutions) show similar binding without enhanced efficacy .

- Comparison : Unlike 2-(phenylthio)ethanamine, the indole nucleus enables π-cation interactions, critical for enzyme inhibition.

2-(1-Benzyl-1H-indol-3-yl)ethanamine Hydrochloride

- Molecular Formula : C₁₇H₁₉ClN₂

- Used in neuroscience research for modulating serotonin pathways .

Heterocyclic and Phenoxy-Substituted Analogs

2-(6-Methoxypyridin-2-yl)ethanamine Hydrochloride

- Molecular Formula : C₈H₁₃ClN₂O

- Key Features: The methoxypyridine group introduces both hydrogen-bond acceptor (methoxy) and donor (amine) sites. Such derivatives are intermediates in synthesizing kinase inhibitors .

2-(2-Methoxyphenoxy)ethanamine Hydrochloride

- Molecular Formula: C₉H₁₄ClNO₂

- Key Features: The methoxyphenoxy group enhances solubility in ethanol and water (melting point: 148–152°C). Used in drug synthesis for its balanced lipophilicity and polarity .

Key Research Findings

Thioether Chain Length and Bioactivity : Longer chains (e.g., decylthio in ) enhance biocidal efficacy due to increased membrane disruption, whereas shorter chains (e.g., methylthio in ) prioritize solubility.

Electronic Effects : Electron-withdrawing groups (e.g., chlorine in ) increase reactivity in nucleophilic substitutions, while electron-donating groups (e.g., methoxy in ) improve stability.

Hydrogen Bonding : Indole and pyridine derivatives () exhibit stronger target binding than phenylthio analogs, highlighting the role of heterocycles in medicinal chemistry.

Vorbereitungsmethoden

Step 1: Formation of N-(2-Chloroethyl)phthalimide

2-Chloroethylphthalimide is synthesized by reacting phthalimide with 1,2-dichloroethane in dimethylformamide (DMF) with sodium carbonate at 80°C for 2 hours.

Step 2: Thiophenol Substitution

The chloro intermediate reacts with thiophenol in DMF at 80°C, substituting chloride with phenylthio.

Step 3: Deprotection with Diethylenetriamine

The phthalimide group is cleaved using diethylenetriamine at 120°C, releasing the free amine. Acidification with HCl yields the hydrochloride salt. This method provides a 77% overall yield.

Advantages :

-

High purity due to crystalline intermediates.

-

Avoids direct handling of volatile amines.

Sulfonamide Protection and Deprotection

A nitrobenzenesulfonamide (Ns) protecting group offers an alternative route, leveraging its stability under acidic and basic conditions.

Step 1: Protection of Ethylamine

Ethylamine is protected as N-(2-nitrobenzenesulfonyl)ethylamine using 2-nitrobenzenesulfonyl chloride in acetonitrile with potassium carbonate.

Step 2: Thiophenol Alkylation

The protected amine undergoes alkylation with thiophenol in the presence of cesium carbonate, introducing the phenylthio group.

Step 3: Deprotection with Thiophenol/KOH

The Ns group is removed using thiophenol and potassium hydroxide in acetonitrile at 50°C, yielding 2-(phenylthio)ethanamine. Acidification forms the hydrochloride salt with 90–95% yield.

Comparative Analysis of Synthetic Methods

| Method | Steps | Yield | Conditions | Pros/Cons |

|---|---|---|---|---|

| Nucleophilic Substitution | 1 | 70–85% | Reflux in DCM/toluene | Simple, scalable; requires thiol handling |

| Phthalimide Route | 3 | 77% | 80–120°C in DMF | High purity; multi-step, longer timeframe |

| Sulfonamide Route | 3 | 90–95% | 50°C in CH3CN | Mild conditions; costly reagents |

Experimental Considerations

-

Safety : Thiophenol’s malodorous nature mandates closed systems. Phthalimide and sulfonamide routes reduce exposure to free amines.

-

Environmental Impact : Continuous flow systems (Method 1) reduce solvent waste.

-

Scalability : Method 1 is optimal for industrial production, whereas Methods 2–3 suit small-scale synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Phenylthio)ethanamine hydrochloride, and how do reaction parameters affect yield?

- Methodology : A common approach involves reductive amination or nucleophilic substitution. For example, transition metal-free catalytic reduction of primary amides using potassium complexes (e.g., HBP1 catalyst in dry toluene) yields ethanamine derivatives with ~60% efficiency . Key parameters include solvent choice (anhydrous conditions), catalyst loading (2 mol%), and temperature (room temperature to 60°C). Side reactions like over-alkylation can be minimized by controlling stoichiometry and reaction time.

Q. Which analytical techniques are essential for characterizing 2-(Phenylthio)ethanamine hydrochloride, and how are spectral data interpreted?

- Methodology :

- NMR : H and C NMR identify aromatic protons (δ 7.2–7.5 ppm for phenylthio groups) and amine protons (δ 1.5–2.5 ppm).

- HPLC/MS : Confirms purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 202.1 for C8H12NSCl).

- FT-IR : Peaks at 3300–3500 cm (N-H stretch) and 690–750 cm (C-S bond) validate structure.

Advanced Research Questions

Q. How does the phenylthio substituent influence the compound’s binding affinity to biological targets compared to other substituents?

- Structure-Activity Relationship (SAR) : The phenylthio group enhances lipophilicity, improving membrane permeability. Compared to tryptamine derivatives (e.g., indole-based analogs in HSP90 inhibition studies), the sulfur atom in phenylthio may form weaker hydrogen bonds but stronger hydrophobic interactions with residues like GLU527 or TYR604 in enzyme pockets . Computational docking (e.g., AutoDock Vina) can quantify binding energies (ΔG ≈ -8.2 kcal/mol vs. -7.5 kcal/mol for non-sulfur analogs).

Q. What experimental strategies resolve contradictions in reported IC values across studies?

- Troubleshooting :

- Solvent standardization : Ensure ≤1% organic solvent (e.g., methanol) in assays to avoid enzyme denaturation .

- Enzyme source consistency : MAO-A/B inhibition assays show variability if sourced from different suppliers (e.g., recombinant vs. tissue-extracted enzymes).

- Data normalization : Use internal standards (e.g., amphetamine-d5) to correct for matrix effects in LC-MS/MS workflows .

Q. How can computational modeling predict the compound’s interaction with monoamine oxidases (MAOs)?

- Methodology :

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories; analyze RMSD (<2 Å for stable complexes).

- QM/MM calculations : Evaluate electron transfer mechanisms at active sites (e.g., FAD cofactor in MAO-B).

- Pharmacophore mapping : Identify critical features (e.g., amine distance to aromatic π-system) using tools like Schrödinger’s Phase .

Q. What are the best practices for ensuring compound stability during long-term storage?

- Optimization :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.